b-Nicotinamide-d4 Mononucleotide (d4-major)

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

β-Nicotinamide-d4 Mononucleotide (d4-major) is a deuterium-labeled analog of β-nicotinamide mononucleotide (β-NMN), a key intermediate in NAD+ biosynthesis. It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the absolute quantification of NMN in complex biological matrices.

Molecular Formula C11H15N2O8P
Molecular Weight 338.24 g/mol
Cat. No. B12423860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-Nicotinamide-d4 Mononucleotide (d4-major)
Molecular FormulaC11H15N2O8P
Molecular Weight338.24 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N
InChIInChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1/i1D,2D,3D,4D
InChIKeyDAYLJWODMCOQEW-GWWLUTCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-Nicotinamide-d4 Mononucleotide (d4-major): Essential Stable Isotope-Labeled Internal Standard for NMN Quantification


β-Nicotinamide-d4 Mononucleotide (d4-major) is a deuterium-labeled analog of β-nicotinamide mononucleotide (β-NMN), a key intermediate in NAD+ biosynthesis [1]. It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the absolute quantification of NMN in complex biological matrices [2]. The compound features four deuterium atoms on the nicotinamide ring, providing a mass shift of +4 Da relative to unlabeled β-NMN, which enables precise discrimination and compensation for matrix effects during analysis [3].

Why Unlabeled NMN or Alternative Stable Isotope Analogs Cannot Substitute for β-Nicotinamide-d4 Mononucleotide (d4-major) in Analytical Workflows


Generic substitution in quantitative LC-MS/MS assays for NMN is precluded by fundamental analytical requirements. Unlabeled NMN cannot function as an internal standard due to its indistinguishability from endogenous analyte, leading to severe quantification inaccuracies [1]. Alternative deuterated analogs, such as NMN-D3, may be used but their different mass shifts and chromatographic properties can affect method specificity and may not be optimally validated for all sample matrices . Furthermore, the use of a non-isotopically matched internal standard, like a structural analog, fails to adequately correct for matrix effects and recovery losses, which are critical for achieving the accuracy and precision required in pharmacokinetic and metabolomic studies [2].

Quantitative Evidence for β-Nicotinamide-d4 Mononucleotide (d4-major) as the Superior Internal Standard for NMN LC-MS/MS Quantification


Precise Mass Shift (+4 Da) Enables Unambiguous Analyte Discrimination in Complex Matrices

β-Nicotinamide-d4 Mononucleotide (d4-major) provides a +4 Da mass shift relative to the unlabeled analyte (β-NMN), which is essential for baseline resolution in mass spectrometry [1]. This contrasts with alternative deuterated analogs like NMN-D3, which offer a smaller +3 Da mass shift . The larger mass difference minimizes isotopic cross-talk and enhances assay specificity, particularly in complex biological samples where endogenous NMN concentrations can vary widely [1].

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Validated Performance in Correcting Matrix Effects for Accurate NMN Quantification in Plasma

The use of β-Nicotinamide-d4 Mononucleotide as an internal standard in a validated LC-MS/MS method successfully corrected for matrix effects in mouse plasma, enabling accurate quantification of NMN [1]. In this method, the analyte peak area ratio (NMN/d4-NMN) was used to construct calibration curves, demonstrating linearity across a concentration range of 0-1500 nM [1]. Without this specific isotopic internal standard, matrix effects from plasma components would lead to significant quantification bias, as demonstrated by the method's validation data where matrix effects were properly adjusted [1].

Matrix Effect Correction Bioanalysis Method Validation

Enables Differentiation of Active β-NMN from Inactive α-NMN Isomer in Supplement Analysis

While the primary function of β-Nicotinamide-d4 Mononucleotide is as an internal standard, its application in an LC-MS/MS method has been critical for accurately quantifying the active β-NMN isomer in commercial supplements, where the presence of the inactive α-NMN isomer can confound results [1]. The method, which utilizes a pentabromophenyl column to baseline separate α- and β-NMN isomers, employs the deuterated internal standard to correct for ionization variability, thereby enabling precise isomer-specific quantification [1]. This is essential because α-NMN lacks the biological activity necessary for NAD+ biosynthesis [2].

Isomer Separation Quality Control Dietary Supplements

Optimal Research and Industrial Applications for β-Nicotinamide-d4 Mononucleotide (d4-major)


Accurate Quantification of NMN in Pharmacokinetic and Bioavailability Studies

β-Nicotinamide-d4 Mononucleotide is the internal standard of choice for LC-MS/MS methods used to determine NMN concentrations in plasma and tissues following oral or parenteral administration. Its use ensures precise measurement of NMN pharmacokinetic parameters, such as Cmax, Tmax, and AUC, which are critical for evaluating the bioavailability and efficacy of NMN-based therapeutics and supplements [1].

Quality Control and Authentication of NMN-Containing Dietary Supplements

In the dietary supplement industry, this deuterated standard is essential for verifying the label claims of NMN products. It enables the accurate quantification of β-NMN, while simultaneously allowing for the detection and quantification of the inactive α-NMN isomer, thereby supporting product authenticity and consumer safety [2].

Investigating NAD+ Metabolism and Flux in Cellular and Animal Models

Researchers studying NAD+ biology utilize β-Nicotinamide-d4 Mononucleotide as an internal standard to precisely measure NMN levels in various biological matrices. This is fundamental for understanding the dynamics of NAD+ biosynthesis and the impact of interventions (e.g., NAMPT inhibition, precursor supplementation) on the NAD+ metabolome [1].

Clinical and Translational Research on Aging and Metabolic Disorders

Given the central role of NMN in NAD+ homeostasis, this compound is a critical reagent in clinical studies investigating the effects of NMN supplementation on age-related decline and metabolic diseases. Its use in validated LC-MS/MS assays ensures the reliable quantification of NMN in human plasma, supporting robust biomarker analysis and therapeutic monitoring [1].

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